1-Amino-3-benzoimidazol-1-yl-propan-2-ol
Overview
Description
"1-Amino-3-benzoimidazol-1-yl-propan-2-ol" belongs to a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The benzoimidazole nucleus, in particular, is a key scaffold in drug design due to its resemblance to the indole moiety, a core structure in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of benzoimidazole derivatives, including structures similar to "1-Amino-3-benzoimidazol-1-yl-propan-2-ol," often involves multistep synthetic routes. These processes may include condensation reactions, cyclization, and substitution reactions under various conditions to introduce specific functional groups and achieve the desired molecular architecture (Sharma et al., 2010).
Molecular Structure Analysis
The molecular structure of benzoimidazole derivatives is characterized by NMR, IR, and mass spectrometry. Crystal structure analysis, such as X-ray diffraction, provides detailed insights into the arrangement of atoms within the molecule, their bond lengths, angles, and overall 3D conformation, which are crucial for understanding the compound's reactivity and interaction with biological targets (Benvenuti et al., 1997).
Chemical Reactions and Properties
Benzoimidazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. These reactions allow for the further functionalization of the benzoimidazole core and the introduction of various substituents, which can significantly alter the compound's biological activity and physicochemical properties (Sharma et al., 2013).
Scientific Research Applications
Benzimidazole Fungicides and Antifungal Applications
Benzimidazole derivatives, such as "1-Amino-3-benzoimidazol-1-yl-propan-2-ol," have been widely used in agriculture and veterinary medicine due to their fungicidal properties. They function by inhibiting microtubule assembly, specifically binding to tubulin, which is crucial for cell division. This mechanism has been exploited to control fungal diseases in crops and to treat parasitic infections in animals. Moreover, research in fungal cell biology and molecular genetics has employed benzimidazoles as tools to study tubulin structure and the organization and function of microtubules (Davidse, 1986).
Chemotherapy and Anticancer Research
Benzimidazole derivatives have been explored for their potential in cancer chemotherapy. They exhibit a broad range of biological activities, including intercalation into DNA, inhibition of enzymes involved in DNA replication and repair, and disruption of microtubule dynamics. Some benzimidazole compounds have shown promise as anticancer agents through mechanisms such as tubulin inhibition and enzyme inhibition, offering pathways for the development of new chemotherapeutic agents (Akhtar et al., 2019).
DNA Binding and Cellular Imaging
Benzimidazole derivatives like Hoechst 33258 have been utilized for their DNA-binding properties, specifically targeting the minor groove of double-stranded DNA. This affinity has made them valuable in cellular imaging, flow cytometry, and chromosome analysis in research settings. Their application extends to plant cell biology for nuclear DNA content analysis and chromosome staining, showcasing their versatility in biological research (Issar & Kakkar, 2013).
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 1-Amino-3-benzoimidazol-1-yl-propan-2-ol in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Specific safety data can be found in the provided Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
1-amino-3-(benzimidazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-5-8(14)6-13-7-12-9-3-1-2-4-10(9)13/h1-4,7-8,14H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSFMYBATFLTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424463 | |
Record name | 1-Amino-3-benzoimidazol-1-yl-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-benzoimidazol-1-yl-propan-2-ol | |
CAS RN |
109540-56-9 | |
Record name | 1-Amino-3-benzoimidazol-1-yl-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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